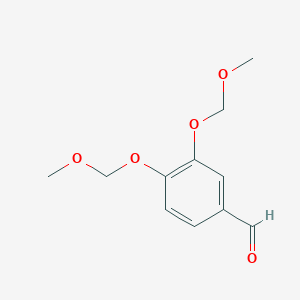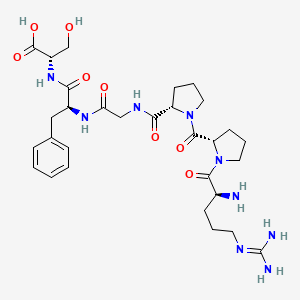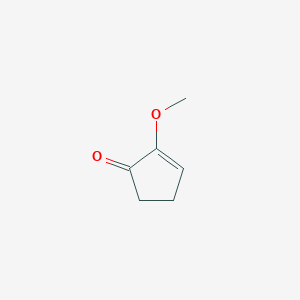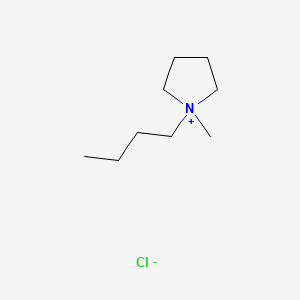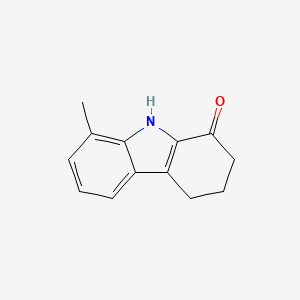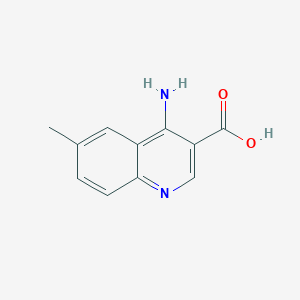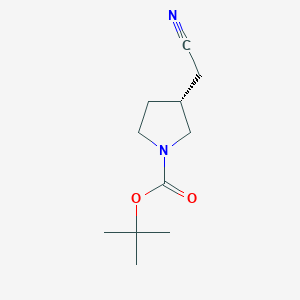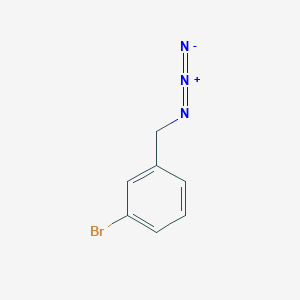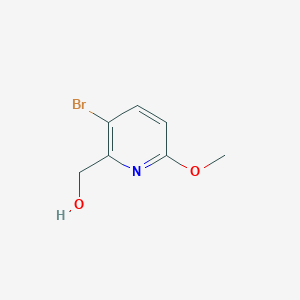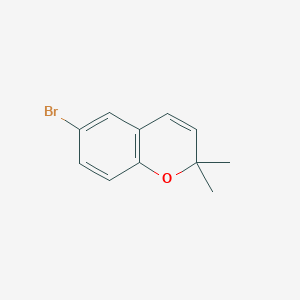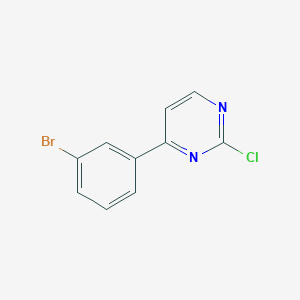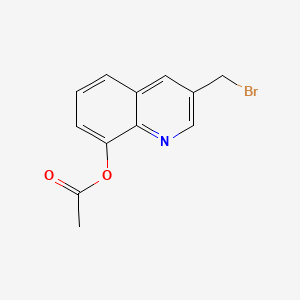
3-(Bromomethyl)quinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)quinolin-8-yl acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H10BrNO2 and a molecular weight of 280.12 g/mol. It is characterized by the presence of a bromomethyl group attached to the quinoline ring and an acetate ester group at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)quinolin-8-yl acetate typically involves the bromination of a quinoline derivative followed by esterification. One common synthetic route is as follows:
Bromination: The starting material, 8-hydroxyquinoline, is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromomethyl group at the 3-position of the quinoline ring.
Esterification: The brominated intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)quinolin-8-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 3-Methylquinolin-8-yl acetate.
Scientific Research Applications
3-(Bromomethyl)quinolin-8-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to investigate the biological activities of quinoline derivatives and their potential therapeutic applications.
Chemical Biology: It serves as a probe in chemical biology studies to explore the interactions of quinoline derivatives with biological targets.
Material Science: The compound is used in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological targets, affecting their function and activity. The acetate ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
3-(Bromomethyl)quinolin-8-yl acetate can be compared with other similar compounds such as:
3-(Chloromethyl)quinolin-8-yl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is more reactive due to the higher electronegativity of bromine.
3-(Methyl)quinolin-8-yl acetate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)quinolin-8-yl methanesulfonate: Contains a methanesulfonate ester group instead of an acetate ester group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the bromomethyl and acetate ester groups, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
[3-(bromomethyl)quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8(15)16-11-4-2-3-10-5-9(6-13)7-14-12(10)11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBOJRWPLTSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
